2,3-Dimethyl-6-nitroaniline
Overview
Description
2,3-Dimethyl-6-nitroaniline is a chemical compound with the linear formula (CH3)2C6H2(NO2)NH2
. It is a dark yellow to orange-brown crystalline powder .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-6-nitroaniline is represented by the linear formula(CH3)2C6H2(NO2)NH2
. It has a molecular weight of 166.18 . Physical And Chemical Properties Analysis
2,3-Dimethyl-6-nitroaniline has a melting point of 117-120 °C . Its density is approximately 1.2±0.1 g/cm3 . The compound is also characterized by a boiling point of 334.3±37.0 °C at 760 mmHg .Scientific Research Applications
C-H π Interactions and π-π Stacking
2,3-Dimethyl-6-nitroaniline is primarily employed in the study of C-H π interactions and π-π stacking . These non-covalent interactions play a crucial role in molecular recognition, crystal packing, and supramolecular chemistry. Researchers investigate how this compound interacts with other molecules, surfaces, or substrates through these fascinating mechanisms .
Biological Activity and Drug Development
While not directly a drug candidate, understanding the interactions of 2,3-Dimethyl-6-nitroaniline with biological targets provides valuable insights. Researchers explore its binding affinity, potential toxicity, and effects on cellular pathways. These studies contribute to drug discovery and optimization .
Organocatalysis and Asymmetric Synthesis
Recent research highlights the compound’s role in asymmetric organocatalysis . By leveraging chiral catalysts, chemists achieve enantioselective transformations. 2,3-Dimethyl-6-nitroaniline contributes to this exciting area of synthetic chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
2,3-Dimethyl-6-nitroaniline is an aromatic compound used in the study of C-H pi interactions and pi-pi stacking . The primary targets of this compound are likely to be proteins or enzymes that interact with aromatic compounds.
Mode of Action
Given its aromatic nature, it may interact with its targets through pi-pi stacking, a non-covalent interaction between aromatic rings .
Pharmacokinetics
It is known to exhibit solubility in water, ethanol, and acetone , which may influence its bioavailability and distribution within the body.
properties
IUPAC Name |
2,3-dimethyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFYPFWBLCARLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344472 | |
Record name | 2,3-Dimethyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59146-96-2 | |
Record name | 2,3-Dimethyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyl-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features and intermolecular interactions observed in 2,3-Dimethyl-6-nitroaniline?
A1: 2,3-Dimethyl-6-nitroaniline (C8H10N2O2) exhibits a nearly planar structure with the non-hydrogen atoms lying approximately in the same plane []. This conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. Notably, the molecules engage in various intermolecular interactions, including N—H⋯O hydrogen bonds, C—H⋯π interactions, and π⋯π stacking interactions []. These interactions contribute to the formation of a three-dimensional network structure in the solid state.
Q2: How is 2,3-Dimethyl-6-nitroaniline utilized in organic synthesis?
A2: 2,3-Dimethyl-6-nitroaniline serves as a valuable starting material for synthesizing sulfonated derivatives, which are important intermediates in various chemical processes []. For example, it can be converted into 2,3-dimethyl-6-nitrobenzenesulfonyl chloride, which upon hydrolysis and reduction yields 6-amino-2,3-dimethylbenzenesulfonic acid []. This sulfonic acid derivative holds potential applications in dye chemistry and as a building block for other functional molecules.
Q3: Have computational studies been conducted on 2,3-Dimethyl-6-nitroaniline? What insights have they provided?
A3: Yes, computational studies employing quantum mechanical calculations have been performed on 2,3-Dimethyl-6-nitroaniline and its aminonitromethylbenzene analogs []. These studies have revealed valuable information about the nature and strength of intermolecular interactions, particularly hydrogen bonding. The calculations demonstrated that not all short distances typically classified as hydrogen bonds based on geometry necessarily exhibit bonding character []. This highlights the importance of considering both geometric and energetic factors when analyzing intermolecular interactions.
Q4: Are there any chiral derivatives of 2,3-Dimethyl-6-nitroaniline with potential applications in asymmetric catalysis?
A4: While 2,3-Dimethyl-6-nitroaniline itself is not chiral, it can be used as a precursor to synthesize chiral derivatives like 4,5-Dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide []. This compound and its atropisomers have shown promise as chiral catalysts in the Strecker reaction, an important method for synthesizing enantiomerically enriched α-amino acids []. This highlights the potential of using 2,3-Dimethyl-6-nitroaniline derivatives in developing novel asymmetric catalytic methodologies.
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